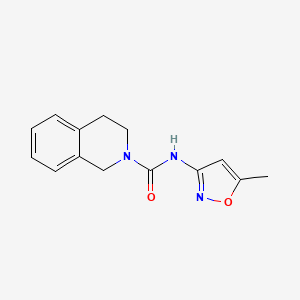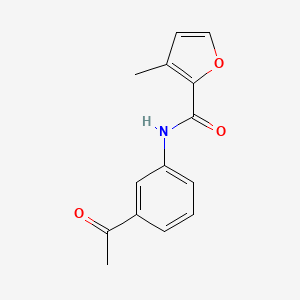
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as BDBOS, is a sulfonamide compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has shown promising results in different applications.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, this compound has been found to inhibit the replication of hepatitis B and C viruses.
実験室実験の利点と制限
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. One possible direction is to investigate the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential use of this compound in the treatment of viral infections, such as hepatitis B and C. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo.
Conclusion
In conclusion, this compound is a sulfonamide compound that has shown promising results in various scientific research applications. It has been synthesized through various methods and has been found to have anti-inflammatory, antitumor, and antiviral properties. Although further studies are needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo, this compound has the potential to be a valuable therapeutic agent in the future.
合成法
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been synthesized through various methods, including the reaction of 2-amino-6-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. Another method involves the reaction of 2-amino-6-methylphenol with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. The yield of this compound obtained through these methods ranges from 50% to 70%.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis B and C viruses.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-14-7-4-6-13(2)18(14)19-24(20,21)15-8-9-16-17(12-15)23-11-5-10-22-16/h4,6-9,12,19H,3,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUGMILQMIOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)
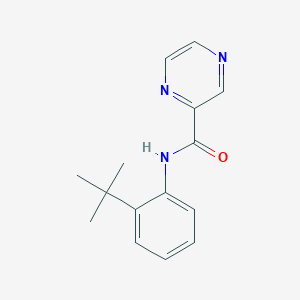
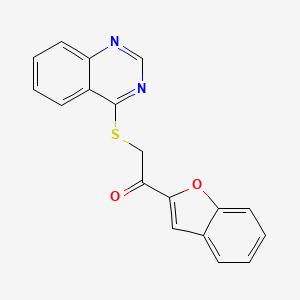
![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
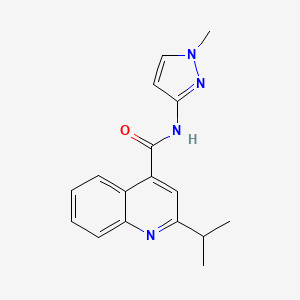
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)
